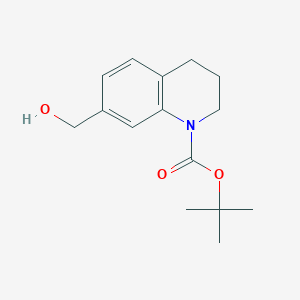

Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

Description

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9,17H,4-5,8,10H2,1-3H3 |

InChI Key |

AOYQRPUFNDHYCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- 1,2,3,4-Tetrahydroquinolin-7-ol (7-hydroxy-1,2,3,4-tetrahydroquinoline) is a common starting material.

- Di-tert-butyldicarbonate (Boc2O) is used for N-protection.

- Triethylamine serves as a base to facilitate carbamate formation.

- Solvents such as dichloromethane and methanol are employed.

Stepwise Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Suspension of 1,2,3,4-tetrahydroquinolin-7-ol in dichloromethane, di-tert-butyldicarbonate (2 equiv), triethylamine (4 equiv), 45 °C, 48 h | Formation of N-Boc protected intermediate via carbamate formation | ~40% isolated yield |

| 2 | Acidification to pH 6 with 10% aqueous citric acid, extraction with dichloromethane, drying over sodium sulfate | Work-up and isolation of intermediate | - |

| 3 | Treatment of residue with methanol and aqueous sodium hydroxide (2 M), stirring at 60 °C for 16 h | Hydroxymethylation or functional group modification to introduce hydroxymethyl group | - |

| 4 | Acidification to pH 6, extraction, drying, concentration | Final isolation of tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate as colorless oil | - |

Alternative Synthetic Routes

- Reductive amination of suitable quinoline aldehyde precursors using tert-butyl carbamate in the presence of triethylsilane and trifluoroacetic acid has been reported to yield Boc-protected amines, which can be further functionalized to the target compound.

- Palladium-catalyzed cyanation and subsequent selective reductions have been used in related quinoline derivative syntheses, but these are less common for this specific compound.

- Temperature: Moderate heating (45–60 °C) is optimal for carbamate formation and hydroxymethylation steps.

- pH Control: Acidification to pH 6 after reaction steps is critical for product isolation and stability.

- Reaction Time: Extended reaction times (up to 48 h) ensure complete conversion in carbamate formation.

- Solvent Choice: Dichloromethane is preferred for carbamate formation due to its inertness and solubility profile; methanol is used in hydroxymethylation steps.

- The product is typically isolated as a colorless oil.

- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 263.33 g/mol ([M+H]+ at 250.3 m/z observed for related compounds).

- Purification is achieved by extraction, drying over sodium sulfate, and concentration under reduced pressure.

- Chromatographic methods (e.g., silica gel column chromatography) are employed as needed for further purification.

| Parameter | Details |

|---|---|

| Starting Material | 1,2,3,4-Tetrahydroquinolin-7-ol |

| Protecting Agent | Di-tert-butyldicarbonate (Boc2O) |

| Base | Triethylamine |

| Solvents | Dichloromethane, Methanol |

| Temperature | 45–60 °C |

| Reaction Time | 16–48 hours |

| Yield | Approx. 40% isolated |

| Purification | Acid-base extraction, drying, chromatography |

- The synthetic methods described provide a reliable route to tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate with moderate yields.

- Optimization of reaction conditions, such as reagent equivalents and reaction times, may improve yields.

- Further exploration of catalytic methods or alternative protecting groups could enhance synthetic efficiency.

- Detailed mechanistic studies of the hydroxymethylation step could provide insights for better control and scalability.

This synthesis summary is based on comprehensive analysis of recent chemical supplier data and peer-reviewed literature, including:

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives for biological studies.

-

Reaction Type : Acidic/basic hydrolysis

-

Reagents : HCl (acidic) or LiOH (basic) in aqueous-organic solvents (e.g., MeOH/THF)

-

Product : 7-(Hydroxymethyl)-3,4-dihydroquinoline-1-carboxylic acid

-

Mechanism : Protonation of the carbonyl oxygen (acidic) or nucleophilic attack by hydroxide (basic) leads to ester cleavage.

Oxidation of the Hydroxymethyl Group

The primary alcohol (-CH₂OH) at the 7-position can be oxidized to a ketone (-CO) under controlled conditions. This transformation alters the compound’s polarity and reactivity.

-

Reaction Type : Oxidation

-

Reagents : Pyridinium chlorochromate (PCC) in dichloromethane or KMnO₄ under basic conditions

-

Product : 7-(Ketomethyl)-3,4-dihydroquinoline-1-carboxylate

-

Mechanism : Selective oxidation of the alcohol to a carbonyl without overoxidation to a carboxylic acid.

Substitution Reactions

The hydroxymethyl group (-CH₂OH) may undergo nucleophilic substitution or elimination. For example, conversion to a better leaving group (e.g., tosylate) facilitates substitution by amines or alkoxides.

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | Alkyl halide, base (e.g., NaH) | Alkoxymethyl derivative |

| Acylation | Acyl chloride, base (e.g., DMAP) | Acetoxymethyl derivative |

| Amination | Amine, coupling reagent (e.g., EDC) | Aminomethyl derivative |

Reduction of the Quinoline Ring

The partially hydrogenated quinoline ring (3,4-dihydro) can be fully reduced to a tetrahydroquinoline structure using hydrogenation catalysts.

-

Reaction Type : Catalytic hydrogenation

-

Reagents : H₂ gas, Pd/C catalyst, EtOH

-

Product : Tert-butyl 7-(hydroxymethyl)-tetrahydroquinoline-1-carboxylate

-

Mechanism : Addition of hydrogen to the double bond in the dihydroquinoline ring.

Functional Group Interactions

The compound’s structural features enable complex reactivity:

-

Ester Hydrolysis + Oxidation : Sequential hydrolysis and oxidation can yield a dicarboxylic acid derivative.

-

Cross-Coupling Reactions : The quinoline ring may participate in metal-catalyzed coupling reactions (e.g., Suzuki) if functionalized with halide groups .

Key Reaction Conditions and Mechanisms

| Reaction | Reagents/Conditions | Mechanistic Insight |

|---|---|---|

| Ester Hydrolysis | HCl, MeOH/THF | Acid-driven cleavage of the ester bond |

| Oxidation | PCC, CH₂Cl₂ | Selective oxidation via electron-deficient carbonyl intermediates |

| Hydrogenation | H₂, Pd/C, EtOH | Addition of hydrogen to the dihydroquinoline ring |

Comparison of Analogues

| Compound | Key Structural Feature | Reactivity |

|---|---|---|

| Tert-butyl 7-bromo-3,4-dihydroquinoline-1-carboxylate | Bromine substituent | Undergoes reduction to tetrahydroquinoline |

| Tert-butyl 7-amino-3,4-dihydroquinoline-1-carboxylate | Amino group | Susceptible to acylation or alkylation |

This compound’s versatility in undergoing ester hydrolysis, oxidation, and substitution reactions positions it as a valuable intermediate in organic and medicinal chemistry. Further studies on its pharmacological properties and applications in material science are warranted.

Scientific Research Applications

Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.

Biological Studies: The compound can be used to study the biological activities of quinoline derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is largely dependent on its derivatives and the specific biological targets they interact with. Generally, quinoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Insights

Substituent Effects on Reactivity and Solubility

- This makes the compound more amenable to aqueous-phase reactions .

- Bromo (-Br) : Provides a handle for Suzuki-Miyaura or Ullmann coupling reactions, enabling diversification of the THQ core .

- Amino (-NH₂): Increases nucleophilicity, allowing for amide bond formation or Schiff base chemistry .

Polarity and LogP

- The hydroxymethyl derivative is expected to have a lower LogP (more hydrophilic) than 7g (LogP ~3.5) due to the -CF₃ group’s hydrophobicity .

- Brominated analogs (e.g., CAS 258515-65-0) exhibit moderate LogP values (~2.8), balancing solubility and membrane permeability .

NMR Spectral Signatures

Biological Activity

Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate (CAS Number: 2387602-55-1) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

- IUPAC Name : Tert-butyl 7-hydroxy-3,4-dihydro-1(2H)-quinolinecarboxylate

- Molecular Formula : C14H19NO3

- Purity : 97%

- Physical Form : Yellow to brown solid

Biological Activity Overview

Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate exhibits various biological activities that are primarily related to its antioxidant properties and potential therapeutic applications.

Antioxidant Activity

Research indicates that quinoline derivatives, including tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate, possess significant antioxidant capabilities. These compounds can mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses. The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

In vitro studies have shown that certain quinoline derivatives can protect neuronal cells from oxidative damage. For instance, compounds similar to tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate have demonstrated neuroprotective effects by reducing glutamate-induced toxicity in neuronal cultures. This suggests potential applications in treating conditions like ischemic stroke and neurodegenerative diseases .

Anticancer Potential

Preliminary studies indicate that quinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, related compounds have shown selective cytotoxicity against various cancer cell lines (e.g., HCT116, MCF7) with IC50 values indicating effective concentrations for therapeutic action .

The biological activity of tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Modulation : It may enhance the activity of endogenous antioxidant enzymes (e.g., superoxide dismutase and catalase), further boosting cellular defenses against oxidative stress.

- Cell Signaling Pathways : Research suggests that quinoline derivatives can influence signaling pathways associated with cell survival and apoptosis, making them potential candidates for cancer therapy .

Case Studies

Several studies have investigated the biological activities of quinoline derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated neuroprotective effects in rodent models of stroke using similar quinoline compounds. |

| Study B | Reported significant anticancer activity against multiple cell lines with IC50 values ranging from 1.4 to 13.5 µM for related compounds. |

| Study C | Highlighted the antioxidant properties of phenolic antioxidants in consumer products, suggesting therapeutic potential for similar compounds in oxidative stress-related conditions. |

Q & A

Q. What are the recommended synthesis protocols for Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate?

- Methodological Answer : The synthesis typically involves protecting group strategies and multi-step organic reactions. For example:

Intermediate Preparation : Start with a substituted quinoline scaffold. Introduce the hydroxymethyl group via hydroxylation or reduction of a carbonyl precursor.

Protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines. This often employs Boc anhydride (e.g., (Boc)₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) at 0–20°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended for isolating the final product.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize side products.

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Temperature : Store at room temperature (20–25°C) in a dry environment .

- Light Sensitivity : Protect from direct sunlight by using amber glass containers.

- Moisture Control : Keep in a sealed desiccator with silica gel or under inert gas (N₂/Ar) to prevent hydrolysis .

- Reactivity : Avoid proximity to strong acids/bases or oxidizing agents, as Boc groups are labile under acidic conditions .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Emergency Protocols :

- Skin Contact : Wash immediately with soap and water; seek medical attention if irritation persists .

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

- Spill Management : Absorb with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are optimal for characterization?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm structure. Key signals: Boc tert-butyl (~1.4 ppm, singlet) and quinoline aromatic protons (6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for Boc group) and hydroxyl groups (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., DMAP, ZnCl₂) to accelerate Boc protection .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .

- Workup Refinement : Use aqueous washes (NaHCO₃ for acidic byproducts) and drying agents (MgSO₄) to improve purity .

Q. How do researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Impurity Analysis : Perform column chromatography or preparative HPLC to isolate impurities. Compare with known byproducts (e.g., de-Boc derivatives).

- Solvent Effects : Verify solvent deuteration and pH, as proton exchange in DMSO-d₆ can shift peaks .

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or conformers.

- Cross-Validation : Compare data with literature or computational predictions (DFT) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Studies :

- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs, forming secondary amines. Monitor via TLC .

- Basic Conditions (pH > 10) : Hydroxymethyl group may undergo oxidation; use antioxidants (e.g., BHT) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated aging studies (40–60°C) to assess decomposition kinetics .

Q. How does this compound interact with common reagents in multi-step syntheses?

- Methodological Answer :

- Nucleophilic Reagents : The hydroxymethyl group is susceptible to acylation or silylation. Protect with TBSCl before such steps .

- Reduction Reactions : Catalytic hydrogenation (H₂/Pd-C) may reduce the quinoline ring; consider milder reductants (e.g., NaBH₄) .

- Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts but may require Boc deprotection first.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.